molecular formula C9H6F4N2O2 B11863177 1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine CAS No. 919356-97-1

1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine

Cat. No.: B11863177
CAS No.: 919356-97-1
M. Wt: 250.15 g/mol
InChI Key: LZVNSRPSJXCADH-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine is a chemical compound characterized by the presence of both difluoro and nitrophenyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine typically involves the reaction of 2,6-difluoro-4-nitrophenol with suitable azetidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines and difluoro derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro and nitrophenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

919356-97-1

Molecular Formula

C9H6F4N2O2

Molecular Weight

250.15 g/mol

IUPAC Name

1-(2,6-difluoro-4-nitrophenyl)-3,3-difluoroazetidine

InChI

InChI=1S/C9H6F4N2O2/c10-6-1-5(15(16)17)2-7(11)8(6)14-3-9(12,13)4-14/h1-2H,3-4H2

InChI Key

LZVNSRPSJXCADH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)(F)F

Origin of Product

United States

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